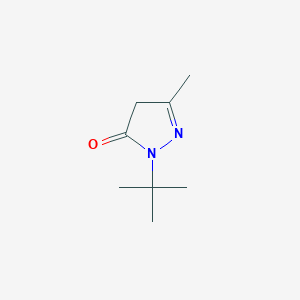

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Descripción general

Descripción

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core This compound is notable for its unique structural properties, which include a tert-butyl group and a methyl group attached to the pyrazolone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate β-keto ester, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydropyrazolone derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Research indicates that 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits significant biological properties:

- Antibacterial Activity : Studies have shown that derivatives of this compound have notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the following table summarizes its antibacterial efficacy:

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 13 |

| 4b | Escherichia coli | 16 |

| 4c | Bacillus stearothermophilus | 18 |

| 4d | Salmonella typhi | 21 |

| Standard | Penicillin | 22 |

The compound demonstrated moderate to strong inhibition zones, highlighting its potential as a lead compound for further development in antibacterial therapies.

- Antioxidant Activity : The antioxidant capacity was evaluated using the DPPH assay, revealing moderate activity with IC50 values around 10 µg/mL compared to established standards like ascorbic acid. This suggests potential applications in combating oxidative stress-related conditions.

Pharmacological Potential

The unique structure of this compound allows it to interact with various biological targets. Research has indicated its potential role in enzyme inhibition and receptor modulation, which could be leveraged in drug design.

Synthesis and Characterization

A study focused on synthesizing substituted benzylidene derivatives of pyrazolone reported characterization via IR and NMR spectroscopy, revealing varying degrees of antibacterial and antioxidant activities among the synthesized compounds.

Molecular Docking Studies

Computational studies have assessed binding interactions of pyrazolone derivatives with target proteins such as DNA gyrase, indicating favorable binding energies that could inform drug design strategies.

In Vivo Studies

While most research has been conducted in vitro, preliminary in vivo studies are essential to validate the therapeutic potential of these compounds. Future research should explore pharmacokinetics and toxicity profiles to establish safety and efficacy in clinical settings.

Mecanismo De Acción

The mechanism of action of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The tert-butyl and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interaction with nucleic acids.

Comparación Con Compuestos Similares

Similar Compounds

Methyl tert-butyl ether: Another compound with a tert-butyl group, used primarily as a fuel additive.

tert-Butyl alcohol: A simple tertiary alcohol with applications in organic synthesis.

2,6-Di-tert-butyl-4-methylphenol: An antioxidant used in various industrial applications.

Uniqueness

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical properties and reactivity

Actividad Biológica

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a compound belonging to the pyrazolone family, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, including antibacterial and antioxidant activities, supported by various studies and data.

- Chemical Name : this compound

- Molecular Formula : C8H14N2O

- Molecular Weight : 154.21 g/mol

- CAS Number : 2799577

Antibacterial Activity

Research has demonstrated that derivatives of pyrazolone compounds, including this compound, exhibit notable antibacterial properties. The following table summarizes the antibacterial efficacy of synthesized derivatives against various bacterial strains:

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 13 |

| 4b | Escherichia coli | 16 |

| 4c | Bacillus stearothermophilus | 18 |

| 4d | Salmonella typhi | 21 |

| Standard | Penicillin | 22 |

In a study evaluating the antibacterial activity of various pyrazolone derivatives, it was found that the compound exhibited moderate to strong inhibition zones against both Gram-positive and Gram-negative bacteria . The agar diffusion method was employed for these assessments, indicating its potential as a lead compound for further development.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that while some compounds showed promising activity, most exhibited IC50 values near 10 µg/mL. This suggests a moderate antioxidant capacity compared to established standards like ascorbic acid .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing various substituted benzylidene derivatives of pyrazolone reported that these compounds were characterized using IR and NMR spectroscopy. The synthesized compounds showed varying degrees of antibacterial and antioxidant activities .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding interactions of pyrazolone derivatives with target proteins such as DNA gyrase. These studies indicated favorable binding energies and interactions that could be leveraged for drug design .

- In Vivo Studies : While most research has focused on in vitro evaluations, preliminary in vivo studies are required to validate the therapeutic potential of these compounds. Future research should address pharmacokinetics and toxicity profiles to establish safety and efficacy in clinical settings.

Propiedades

IUPAC Name |

2-tert-butyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVYIKYDXQZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384086 | |

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132214-71-2 | |

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.